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diaspartyl chlorin e6

Cat. No.: B1169054
CAS No.: 115150-47-5
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Description

Overview of Chlorins and Porphyrin Derivatives in Scientific Inquiry

Chlorins are tetrapyrrole pigments characterized by their partial hydrogenation, distinguishing them structurally from porphyrins wikipedia.org. While the parent chlorin (B1196114) compound is inherently unstable, undergoing air oxidation to porphine, its derivatives, like those found in chlorophyll (B73375), play crucial roles in biological processes wikipedia.org. Chlorophylls, which are magnesium-containing chlorins, serve as essential photosynthetic pigments in chloroplasts wikipedia.org.

In scientific inquiry, chlorins and porphyrin derivatives are widely recognized for their applications, notably as photosensitizing agents wikipedia.orgresearchgate.net. Chlorins, in particular, possess advantageous spectral properties, including a strong absorption band typically around 650 nm, alongside a high emission quantum yield researchgate.net. The ability to coordinate with various metal ions further expands their utility, leading to metallochlorins with enhanced physicochemical properties suitable for diverse applications researchgate.netmdpi.comnih.gov. These applications span theranostics in cancer, nonlinear optics, photoacoustic imaging, and dye-sensitized solar cells researchgate.net.

Chlorin e6 (Ce6) stands out as a prominent second-generation photosensitizer, having received regulatory approval and being noted for its potent generation of reactive oxygen species (ROS) and anticancer efficacy against numerous cancer types acs.orgresearchgate.netnih.govmdpi.com. A key characteristic of Ce6 is its strong absorption in the red and near-infrared regions, specifically around 660–670 nm. This longer wavelength absorption is highly advantageous for PDT, enabling deeper light penetration into tissues compared to the shorter wavelengths (e.g., 630 nm) used by some first-generation photosensitizers researchgate.netmdpi.commedkoo.com. Despite its therapeutic potential, the inherent hydrophobicity of Ce6 poses challenges related to its biodistribution and rapid clearance from the circulatory system, a limitation actively addressed through the development of various nanosystems for enhanced solubility and bioavailability acs.orgnih.govmdpi.com.

Historical Context and Significance of Diaspartyl Chlorin e6 as a Research Agent

The exploration of this compound (DACE) as a research agent is rooted in the broader development of second-generation photosensitizers for applications like photodynamic therapy. DACE, along with mono-L-aspartyl chlorin e6 (MACE), emerged from research focused on novel photosensitizing compounds derived from photosynthetic organisms such as plants and algae google.com. These compounds were particularly significant due to their desirable absorption characteristics in the 600-700 nm wavelength range and their water solubility, which are critical for effective administration and tissue penetration in therapeutic contexts google.com.

Early in its research history, DACE, in conjunction with MACE, was identified as one of the most promising "new (second generation) photosensitizer[s] closest to the clinic" google.com. A foundational study in this area was published by Roberts et al. in 1988, which specifically focused on the "In vitro characterization of monoaspartyl chlorin e6 and this compound for photodynamic therapy" google.comiiarjournals.orgscispace.comsemanticscholar.orgiiarjournals.orgjst.go.jpmdpi.comnii.ac.jpescholarship.orgjst.go.jpdntb.gov.ua. This landmark research underscored the early recognition of DACE's potential in PDT and its inclusion in comparative studies to elucidate its unique properties. The continued research into DACE and other amino acid derivatives of Ce6 has demonstrated their improved efficacy and reduced side effects when compared to other photosensitizers used in PDT nih.govresearchgate.net.

Comparative Analysis of this compound with Other Chlorin e6 Derivatives in Research Models

Comparative studies have been instrumental in understanding the distinct characteristics and potential advantages of this compound (DACE) relative to other chlorin e6 derivatives, most notably mono-L-aspartyl chlorin e6 (MACE). The pioneering work by Roberts et al. in 1988 provided an initial in vitro characterization of both MACE and DACE for photodynamic therapy google.comiiarjournals.orgscispace.comsemanticscholar.orgiiarjournals.orgjst.go.jpmdpi.comnii.ac.jpescholarship.org. This comparative analysis was crucial for distinguishing their properties as photosensitizers.

Further research has provided insights into their comparative performance. For instance, in terms of oxygen consumption, a study comparing MACE with Photofrin II indicated that MACE could achieve comparable oxygen depletion despite being used at a significantly lower concentration (16-fold less by weight than Photofrin II) escholarship.org. This suggests a potentially higher efficiency for MACE. In vivo studies have also shown that MACE acts as a short-acting photosensitizer with favorable clearance properties and induces less normal skin damage compared to hematoporphyrin (B191378) derivative (HpD) google.com.

A table summarizing the comparative research findings from the provided information is presented below:

Photosensitizer DerivativeKey Research Findings (Comparative)Relevant Research Models
Mono-L-Aspartyl Chlorin e6 (MACE)Comparable oxygen depletion to Photofrin II at 1/16th concentration (by weight); short-acting; good in vivo clearance; less normal skin damage than HpD. google.comescholarship.orgIn vitro systems, mouse tumor models google.comescholarship.org
This compound (DACE)Improved efficacy and reduced side effects compared to other photosensitizers. nih.govresearchgate.netResearch models (details not specified in snippets, but in vitro characterization mentioned with MACE). google.comiiarjournals.orgscispace.comsemanticscholar.orgiiarjournals.orgjst.go.jpmdpi.comnii.ac.jpescholarship.orgjst.go.jpdntb.gov.uaresearchgate.net
Chlorin e6 (Ce6)High reactive oxygen species (ROS) generation; anticancer potency; absorption at 660-670 nm allows deeper tissue penetration. Hydrophobicity is a drawback. acs.orgresearchgate.netnih.govmdpi.commedkoo.comVarious cancer types; (addressed by nanosystems for improved bioavailability) acs.orgnih.govmdpi.com

Properties

CAS No.

115150-47-5

Molecular Formula

C17H25NO.HCl

Synonyms

diaspartyl chlorin e6

Origin of Product

United States

Chemical Synthesis and Structural Modification Strategies of Diaspartyl Chlorin E6

Synthetic Pathways to Diaspartyl Chlorin (B1196114) e6 from Precursors

The synthesis of diaspartyl chlorin e6 is a multi-step process that begins with naturally occurring precursors. The intricate molecular structure of chlorin e6 presents unique challenges and opportunities for chemists to achieve specific and efficient synthesis.

Derivation from Chlorophyll (B73375) a and Pheophytin a

The journey to this compound often commences with chlorophyll a, the abundant photosynthetic pigment. mdpi.com Chlorophyll a serves as the primary starting material, which can be converted to pheophytin a. mdpi.comnih.gov Pheophytin a is essentially chlorophyll a without the central magnesium ion. From pheophytin a, a series of chemical transformations are carried out to yield chlorin e6, a key intermediate. nih.govnih.gov Chlorin e6 is a tricarboxylic acid degradation product of chlorophyll a. nih.gov

Researchers have explored various methods to prepare chlorin e6 from these precursors, with some methods being easier and the reactions simpler to handle when starting from pheophytin a. mdpi.com The extraction of chlorophyll a from sources like Spirulina platensis has been a common practice. mdpi.commdpi.com The subsequent conversion to chlorin e6 can proceed through intermediates like methyl pheophorbide a. mdpi.com

Regioselective Synthesis of Aspartate Conjugates

Chlorin e6 possesses three carboxylic acid groups at positions 13¹, 15², and 17³, each with differing reactivities. nih.gov This structural feature allows for the regioselective conjugation of amino acids, such as aspartic acid. mdpi.comresearchgate.net The ability to selectively attach molecules to these specific sites is crucial for developing derivatives with desired properties. mdpi.comresearchgate.net

Scientists have developed strategies to regioselectively synthesize various aspartate conjugates of chlorin e6. nih.gov For instance, four distinct chlorin e6 bis(amino acid) conjugates have been synthesized, with two aspartate conjugates at the 13¹,17³- and 15²,17³-positions. nih.gov Another approach involves creating a conjugate with aspartate at the 13¹,15² positions via an ethylene (B1197577) diamine linker. nih.gov The challenge lies in protecting certain carboxylic acid groups while reacting others. For example, to synthesize 13¹,15²-di(amino acid) derivatives, protecting the propionic side chain in the presence of the other two carboxyl groups is a significant hurdle. nih.gov There is no known chemical method to selectively methylate the propionic side chain of chlorin e6 without also methylating the acetic side chain. nih.gov

Optimization of Synthetic Methodologies

Continuous efforts are being made to optimize the synthetic methodologies for producing chlorin e6 and its derivatives, aiming for improved efficiency and scalability. mdpi.com Researchers have developed rapid, simple, and green synthetic methods for pilot-scale production of chlorin e6. mdpi.com These improved methods have successfully reduced extraction and reaction times, as well as the volume of solvents required. mdpi.com

One study detailed two efficient synthetic methodologies for preparing chlorin e6 from Spirulina platensis. mdpi.comnih.govresearchgate.net These methods were compared and analyzed using techniques such as NMR, HPLC, and LC/MS to ensure the purity and structural integrity of the final product. researchgate.net The development of such optimized protocols is vital for making these compounds more accessible for research and potential future applications.

Chemical Modification and Functionalization for Research Applications

To explore and enhance the properties of this compound, researchers have pursued various chemical modifications and functionalizations. These alterations are designed to improve characteristics such as cellular uptake and phototoxicity.

Amino Acid Conjugation beyond Aspartate

While aspartate conjugates are prominent, the conjugation of other amino acids to the chlorin e6 macrocycle has been extensively investigated. nih.govresearchgate.net A series of amino acid conjugates containing lysine (B10760008) have been synthesized and studied. nih.gov These studies have revealed that the position of conjugation on the chlorin e6 macrocycle, rather than the specific amino acid, appears to be the main determinant of the compound's biological efficacy. nih.govmdpi.com

For instance, the 13¹-aspartylchlorin-e6 derivative has been shown to be more phototoxic than its 15²- and 17³-regioisomers. mdpi.comresearchgate.net This is partly attributed to its nearly linear molecular conformation, which may facilitate better interaction with biological targets. nih.govmdpi.comresearchgate.net The synthesis of conjugates with different amino acids, such as a 17³-arginine chlorin-e6 derivative, has also been reported to exhibit significant phototoxicity. nih.gov

Synthesis of Polyol Amide Chlorin e6 Derivatives

In a quest for novel photosensitizers, scientists have synthesized polyol amide derivatives of chlorin e6. nih.govus.edu.pl These derivatives are designed to have amphiphilic properties, which can improve their accumulation within cells. us.edu.pl One such derivative, chl ara 3, was identified as a particularly promising compound among a series of polyol amide chlorin e6 derivatives, showing improved phototoxicity compared to a clinically approved photosensitizer. nih.govus.edu.pl

Integration with Targeting Ligands for Molecular Recognition Studies

The conjugation of this compound (DACE) with various targeting ligands is a key strategy to enhance its specificity for target cells and tissues, thereby improving its efficacy in applications like photodynamic therapy (PDT). This approach leverages the principles of molecular recognition, where the targeting moiety selectively binds to specific receptors or markers that are overexpressed on the surface of target cells. This section explores the integration of DACE and its parent compound, chlorin e6 (Ce6), with different classes of targeting ligands, including peptides, antibodies, and aptamers.

The primary goal of conjugating photosensitizers like Ce6 to targeting ligands is to increase their accumulation at the desired site, thus minimizing off-target effects and enhancing therapeutic precision. techscience.com The chemical modification of Ce6, including the addition of aspartic acid residues to form DACE, can improve its physicochemical properties, such as water solubility and reduced aggregation, which are beneficial for in vivo applications. researchgate.netmdpi.com

Peptide Conjugates

Peptides are attractive targeting ligands due to their small size, ease of synthesis, and high affinity for specific cellular receptors. Various peptide-Ce6 conjugates have been developed to target markers overexpressed in cancer cells.

For instance, a conjugate of Ce6 with a cationic amphipathic peptoid was synthesized and showed dual antimicrobial and anticancer photodynamic therapy potential. gist.ac.kr Among several conjugates, one designated as CPC 7, which includes Ce6, a polyethylene (B3416737) glycol (PEG) linker, and a guanidine-rich helical amphipathic peptoid, demonstrated significant photoresponsive inactivation of both Gram-positive and Gram-negative bacteria, as well as effective killing of various cancer cells upon red light irradiation. gist.ac.krgist.ac.kr

Another study focused on developing smart glypican-3 (GPC3)-targeting peptide-Ce6 conjugates for hepatocellular carcinoma (HCC). nih.gov One particular conjugate, 8b, exhibited excellent tumor-targeting ability and led to complete tumor elimination in a HepG2 xenograft model after light exposure, without causing harm to normal tissues. nih.gov This highlights the potential of peptide-drug conjugates in achieving precise PDT for HCC. nih.gov

The table below summarizes key research findings on peptide-Ce6 conjugates.

Targeting Ligand/StrategyKey FindingsReference
Cationic Amphipathic Peptoid (CPC 7)Dual antimicrobial and anticancer activity. Effective against various cancer cells upon red light irradiation. gist.ac.krgist.ac.kr
Glypican-3 (GPC3)-Targeting Peptide (Conjugate 8b)Complete tumor elimination in a HepG2 xenograft model. High tumor-targeting capacity with minimal toxicity to normal cells. nih.gov

Antibody Conjugates

Monoclonal antibodies (mAbs) offer high specificity for their target antigens, making them excellent candidates for delivering photosensitizers to cancer cells. The conjugation of Ce6 to mAbs has been shown to enhance the selective photodestruction of target cells.

In an early study, Ce6 was coupled to an anti-T-cell monoclonal antibody (anti-Leu-1) via dextran (B179266) molecules. These conjugates selectively killed human T-cell leukemia cells (HPB-ALL) upon light exposure, while free Ce6 had no photodynamic effect at much higher concentrations. nih.gov The conjugates retained the binding activity of the mAb and the photophysical properties of the chlorin. nih.gov

More recently, bioconjugates of a B7-H3 targeting antibody and Ce6 were developed for the treatment of non-small cell lung cancer. rsc.org These conjugates demonstrated effective tumor diagnosis and therapy, showcasing a novel approach for immunotherapy. rsc.org

The table below presents research findings on antibody-Ce6 conjugates.

Targeting AntibodyKey FindingsReference
Anti-Leu-1 (anti-T-cell mAb)Selective in vitro photodestruction of human T-cell leukemia cells. nih.gov
Anti-B7-H3 AntibodyEffective tumor diagnosis and therapy for non-small cell lung cancer. rsc.org

Aptamer Conjugates

Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity. mdpi.com They offer advantages over antibodies, such as smaller size and lower immunogenicity.

A study demonstrated the conjugation of Ce6 to a human interleukin-6 receptor (IL-6R) binding RNA aptamer, named AIR-3A. nih.gov The resulting conjugate, AIR-3A-ce6, was specifically internalized by cells expressing IL-6R. Upon light irradiation, these targeted cells were selectively killed, whereas cells lacking the receptor were unaffected. nih.gov This research highlights the potential of aptamers to improve the target specificity of Ce6-mediated PDT. nih.gov

The table below details the research findings on aptamer-Ce6 conjugates.

Targeting AptamerKey FindingsReference
AIR-3A (human IL-6R binding RNA aptamer)Specific internalization and selective killing of IL-6R positive cells upon light irradiation. nih.gov

Spectroscopic and Photophysical Characterization of Diaspartyl Chlorin E6

Absorption Spectroscopy and Chromophoric Properties in Diverse Solvents

Diaspartyl chlorin (B1196114) e6, like other chlorins, exhibits a characteristic electronic absorption spectrum dominated by two main features: an intense Soret band in the near-UV region (around 400 nm) and a series of weaker Q-bands in the visible region. nih.govmdpi.com The most prominent of these, the Qy band, is located in the red portion of the spectrum, which is a critical attribute for applications requiring deep tissue penetration of light. nih.govmdpi.com

The specific absorption maxima and their intensities (molar extinction coefficients, ε) are influenced by the solvent environment due to solvatochromic effects. nih.gov For instance, the closely related mono-L-aspartyl chlorin e6, when dissolved in a phosphate (B84403) buffer at pH 7.4, shows a Soret band peak at 400 nm (ε ≈ 180,000 M⁻¹ cm⁻¹) and a principal Q-band peak at 654 nm (ε ≈ 40,000 M⁻¹ cm⁻¹). nih.gov Diaspartyl chlorin e6 itself is reported to have a significant absorption peak at a long wavelength of 664 nm. nih.gov Studies on the parent compound, chlorin e6, in various solvents show that interactions such as hydrogen bonding between the chlorin molecule and solvent molecules can lead to shifts in the absorption bands. nih.gov The presence of the two hydrophilic L-aspartic acid moieties in this compound influences its solubility and interactions with polar solvents. ontosight.ai

Table 1: Absorption Properties of Aspartyl Chlorin e6 Derivatives

Compound Solvent/Medium Soret Band (λₘₐₓ, nm) Qy Band (λₘₐₓ, nm) Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹)
Mono-L-aspartyl chlorin e6 Phosphate Buffer (pH 7.4) 400 654 180,000 (at 400 nm), 40,000 (at 654 nm) nih.gov
This compound Not specified ~400 664 Not specified nih.gov

Fluorescence Emission Spectroscopy and Quantum Yield Determination

Upon absorption of light, the excited this compound molecule can relax by emitting a photon, a process known as fluorescence. The compound is characterized by a single, pure fluorescence emission peak, which is advantageous for diagnostic applications that rely on fluorescence detection. nih.gov For the parent compound chlorin e6 in ethanol, fluorescence emission is observed with a maximum around 670-675 nm when excited at the Soret band.

The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The Φf is highly dependent on the solvent and the molecular environment. For chlorin e6, the fluorescence quantum yield has been reported as 0.16 in ethanol. omlc.orgmedkoo.com Studies on chlorin e6 in different solvents have shown that quantum yields are generally highest in protic solvents (with the exception of water), followed by aprotic and non-polar solvents. nih.gov For example, the fluorescence quantum yield of chlorin e6 in dimethyl sulfoxide (B87167) (DMSO) was determined to be 0.08, relative to chlorin e6 in PBS (Φf = 0.03) as a standard. mdpi.com

Table 2: Fluorescence Properties of Chlorin e6

Compound Solvent Excitation Wavelength (nm) Emission Maximum (nm) Fluorescence Quantum Yield (Φf)
Chlorin e6 Ethanol ~400 ~675 0.16 omlc.orgmedkoo.com
Chlorin e6 Ethanol Not specified Not specified 0.13 omlc.org
Chlorin e6 Dimethyl Sulfoxide (DMSO) ~405 ~665 0.08 mdpi.com

Singlet Oxygen Generation and Quantum Yields of Reactive Oxygen Species Production

A crucial photophysical process for this compound is the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). ontosight.ai After light absorption, the excited singlet state (S₁) of the chlorin can undergo intersystem crossing to a long-lived excited triplet state (T₁). rsc.org This triplet state molecule can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to produce the highly reactive singlet oxygen. nih.govglpbio.com

This compound (DACE) has been demonstrated to be an effective generator of singlet oxygen. escholarship.org Its efficiency in this process, however, is reported to be slightly lower than that of mono-L-aspartyl chlorin e6 (MACE). escholarship.org The quantum yield of singlet oxygen production (ΦΔ) for MACE in a buffered solution was measured to be a high 0.77, indicating that this is a dominant de-excitation pathway. nih.gov This value serves as a close benchmark for the expected efficiency of DACE. This efficient ROS production is the primary mechanism behind the compound's photosensitizing activity. ontosight.airesearchgate.net

Table 3: Singlet Oxygen Generation Properties of Aspartyl Chlorin e6 Derivatives

Compound Solvent/Medium Singlet Oxygen Quantum Yield (ΦΔ) Triplet State Lifetime (τT, µs)
Mono-L-aspartyl chlorin e6 Phosphate Buffer (pH 7.4) 0.77 ~300 (under argon) nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Beyond standard absorption and fluorescence spectroscopy, advanced techniques provide deeper insight into the molecular structure and interactions of this compound.

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR can be used to confirm the presence of key structural features. These include the carboxylic acid groups (-COOH) and amide linkages (-CONH-) associated with the two aspartyl residues, as well as the characteristic vibrations of the chlorin macrocycle. Analysis of the positions and shapes of IR absorption bands provides direct evidence of the compound's chemical structure and can be used to study interactions, such as hydrogen bonding. While specific FTIR spectra for this compound are not widely published, the technique has been applied to related chlorin and porphyrin compounds for structural verification. researchgate.net

Raman spectroscopy provides complementary information to FTIR, offering detailed data on the vibrational modes of a molecule. A study on the closely related chlorin e6 trisodium (B8492382) salt utilized resonance Raman and SERS to analyze its structure. researchgate.net By using quantum-mechanical density functional theory, the vibrational frequencies of the chlorin e6 molecule were calculated to interpret the experimental Raman spectrum for the first time. researchgate.net

SERS, which involves adsorbing the molecule onto a nanostructured metal surface (typically silver or gold), dramatically enhances the Raman signal. This enhancement allows for the detection of very low concentrations of the analyte and provides information about the molecule's orientation and interaction with the surface. In the study of chlorin e6 trisodium salt, a comparative analysis of resonance Raman and SERS spectra was used to determine the geometry of how the chlorin molecule adsorbs onto a nanostructured silver film. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of this compound (DACE). Both ¹H and ¹³C NMR are utilized to confirm the covalent attachment of the aspartyl moieties to the chlorin e6 macrocycle and to ensure the absence of significant impurities. nih.govresearchgate.net

The synthesis of DACE often involves the regioselective conjugation of two aspartate groups to the chlorin e6 backbone. nih.gov For instance, in the synthesis of 13¹,17³-diaspartyl chlorin e6 methyl ester, the final product's structure is confirmed by mass spectrometry and ¹H NMR spectroscopy. nih.gov The ¹H NMR spectrum provides characteristic signals for the protons of the chlorin macrocycle and the attached aspartyl groups. Similarly, ¹³C NMR spectroscopy reveals the carbon framework of the entire molecule, with distinct chemical shifts for the carbonyl carbons of the ester and amide bonds, as well as the carbons of the tetrapyrrole ring. nih.gov

Detailed analysis of 2D NMR spectra, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allows for the precise assignment of all proton and carbon signals, confirming the specific points of attachment of the aspartyl residues. researchgate.net The purity of DACE can be ascertained by the absence of extraneous peaks in the NMR spectra, which would indicate the presence of starting materials, regioisomers, or degradation products. nih.govnih.gov High-performance liquid chromatography (HPLC) is often used in conjunction with NMR to confirm the high purity of the compound. nih.gov

Below is a representative table of ¹³C NMR chemical shifts for a this compound derivative, illustrating the complexity and the detailed structural information that can be obtained.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for 13¹,17³-Diaspartyl Chlorin e6 Methyl Ester in MeOD nih.gov

Chemical Shift (δ) ppmAssignment
175.33, 174.90, 174.72Carboxyl and Amide Carbonyls
174.02, 173.88, 173.83Carboxyl and Amide Carbonyls
173.66, 169.35Carboxyl and Amide Carbonyls
143.94 - 97.77sp² Carbons of the Chlorin Macrocycle
54.94, 53.05, 51.25Methine and Methylene Carbons of Aspartyl
50.55Methine Carbon of Aspartyl
38.89 - 9.11Aliphatic Carbons

Influence of Molecular Aggregation on Photophysical Characteristics

The aggregation state of this compound in solution significantly impacts its photophysical properties, which are crucial for its applications. In aqueous media, chlorin e6 and its derivatives have a tendency to form aggregates, particularly at acidic pH. researchgate.net This aggregation is primarily driven by hydrophobic and π-π stacking interactions between the chlorin macrocycles.

Molecular aggregation typically leads to a decrease in the fluorescence quantum yield and the lifetime of the excited singlet state. researchgate.net This phenomenon, known as concentration quenching, occurs because the aggregated molecules provide non-radiative decay pathways for the excited state, thus reducing the efficiency of light emission. The absorption spectrum of aggregated DACE may also be altered, often showing broadened and red-shifted or blue-shifted Q-bands compared to the monomeric form. researchgate.net

The formation of aggregates can be disrupted by incorporating the photosensitizer into polymeric matrices or other delivery systems. researchgate.net For example, when chlorin e6 is complexed with polyvinylpyrrolidone (B124986) (PVP), the aggregation is disrupted, leading to an increase in the fluorescence quantum yield and the lifetimes of both the singlet and triplet excited states. researchgate.net This indicates that maintaining the monomeric state of DACE is generally desirable for maximizing its photophysical performance.

The table below summarizes the effect of aggregation (or lack thereof in a complex) on key photophysical parameters of a chlorin e6 derivative.

Interactive Data Table: Photophysical Properties of Chlorin e6 in Different Environments researchgate.net

ParameterFree Chlorin e6 (Aggregated at acidic pH)Chlorin e6-PVP Complex (Monomeric)
Fluorescence Quantum YieldDecreasedIncreased
Singlet State LifetimeDecreasedIncreased
Triplet State LifetimeDecreasedIncreased
Absorption SpectrumBroadened/Shifted Q-bandsSharper/Intense Q-bands

These findings underscore the importance of controlling the molecular environment of this compound to optimize its photophysical characteristics for specific applications.

Molecular and Cellular Biological Interactions of Diaspartyl Chlorin E6

Cellular Uptake Mechanisms and Kinetics in In Vitro Models

The cellular uptake of photosensitizers like diaspartyl chlorin (B1196114) e6 is a critical determinant of their efficacy. In in vitro settings, various factors influence how these compounds enter and accumulate within cells. While specific detailed kinetic parameters for DACE are often reported in the context of broader chlorin e6 (Ce6) studies, general trends indicate efficient cellular internalization. For instance, optimal incubation times for the internalization of chlorin e6 derivatives typically range between 3 and 4 hours in cellular models mdpi.com. Within a shorter timeframe, such as 15 minutes of incubation, chlorin e6 can be observed labeling the plasma membrane and cytosolic vesicles within human fibroblasts nih.govcore.ac.uk. The efficiency of uptake can be significantly modulated by structural modifications, such as the conjugation of chlorin e6 to a fullerene moiety (C60) or its encapsulation within certain nanoparticles, which enhances its penetration across the cellular membrane mdpi.comresearchgate.netsemanticscholar.org. Furthermore, increasing the number of polyethylene (B3416737) glycol (PEG) groups on chlorin e6 photosensitizers has been shown to improve their cellular uptake nih.gov.

Role of Endocytosis in Internalization

Endocytosis plays a significant role in the internalization of aspartyl chlorin e6 derivatives. Studies on mono-L-aspartyl chlorin e6 (MACE, also known as NPe6) and chloro-aluminum sulfonated phthalocyanine (B1677752) (CASPc) have demonstrated that these photosensitizers primarily enter cells via endocytosis researchgate.net. This energy-dependent process is further supported by observations that Low-Level Light Therapy (LLLT) can moderately increase the cellular uptake of NPe6, suggesting an enhancement of endocytic pathways nih.gov. A key mechanism involves the internalization of photosensitizers, including chlorin e6, when they are bound to low-density lipoproteins (LDL). This uptake occurs through an ApoB/E receptor-mediated pathway, a well-established form of receptor-mediated endocytosis. Overexpression experiments have conclusively confirmed the importance of this pathway in the cellular uptake of lipoprotein-bound photosensitizers nih.govcore.ac.uk. Similarly, fullerene-based nanoclusters carrying chlorin e6 have been shown to enter cells via the endocytosis pathway mdpi.com.

Influence of pH on Cellular Internalization and Distribution

Table 1: Influence of pH on Chlorin e6 Cellular Uptake and Properties

ParameterpH 7.4 to 6.9 ChangepH 6.7 vs. 7.3/7.6pH 2 to 6
Overall Cellular UptakeSignificantly increased nih.govcore.ac.ukSignificantly higher researchgate.netN/A
Intracellular DistributionUnaffected nih.govcore.ac.ukN/AN/A
1-Octanol-Water Partition Coeff.Increased (with decreasing pH) researchgate.netN/AN/A
LipophilicityIncreased (with decreasing pH) researchgate.netIncreasedN/A
AggregationN/AN/AObserved aggregation researchgate.net

Interaction with Cellular Membranes and Lipoproteins

Diaspartyl chlorin e6 and its parent compound, chlorin e6, interact with cellular membranes and lipoproteins in a manner that significantly impacts their cellular fate. Chlorin e6, being an amphiphilic molecule, possesses a structure that facilitates its penetration through cell membranes techscience.com. After short incubation periods (e.g., 15 minutes), chlorin e6 can label the plasma membrane and cytosolic vesicles in human fibroblasts nih.govcore.ac.uk. The interaction with membranes is dynamic and pH-sensitive; the neutralization of the three ionizable carboxylic groups of chlorin e6 at slightly acidic pH increases its lipophilicity, modifying its interactions with biological structures such as plasma proteins and lipid membranes core.ac.uk. Specifically, the fraction of chlorin e6 bound to lipid membranes and low-density lipoproteins (LDL) increases as the pH decreases from 7.4 to 6.5, whereas its binding to human serum albumin (HSA) decreases core.ac.uk.

Model membrane studies utilizing small unilamellar vesicles reveal that the initial steps of chlorin e6 entering and exiting the outer lipid hemileaflet are remarkably fast (on the millisecond scale) nih.govcore.ac.uk. However, a slow transfer of chlorin e6 across the entire membrane bilayer was observed only for thin bilayers, such as those made of dimyristoleoyl-phosphatidylcholine. More complex bilayers, representative of biological membranes (composed of longer phospholipids), did not show permeation by chlorin e6 nih.govcore.ac.uk. This suggests that while it can rapidly associate with the outer leaflet, full permeation across thicker biological membranes may be limited, potentially indicating reliance on other uptake mechanisms or carrier systems. When chlorin e6 is vectorized by LDL, it is primarily localized within lysosomes and is notably absent from the plasma membrane, emphasizing the role of lipoprotein-mediated transport in directing its intracellular distribution nih.govcore.ac.uk. Furthermore, forming a nanosuspension with sucrose (B13894) esters as drug carriers allows chlorin e6 to exist in a monomeric form, which significantly enhances its cellular uptake researchgate.net.

Subcellular Localization Studies within Diverse Cellular Compartments

Accumulation within Lysosomes and Endoplasmic Reticulum

Consistent findings across various in vitro studies indicate that the lysosomes are a primary site of intracellular localization for this compound (DACE) and monoaspartyl chlorin e6 (MACE) nih.govresearchgate.netcolab.ws. For instance, comparative studies with dihematoporphyrin ether-ester (DHE), which distributes throughout the cytoplasm, highlight that DACE and MACE primarily accumulate in lysosomes nih.govresearchgate.net. MACE (also referred to as NPe6) is explicitly characterized as a photosensitizer that localizes within lysosomes nih.govresearchgate.net.

Beyond lysosomes, studies on various chlorin e6 derivatives, including di(amino acid) conjugates, have shown accumulation in the endoplasmic reticulum (ER). For example, di(amino acid) conjugates of chlorin e6 were found to localize in lysosomes, the Golgi apparatus, and to a lesser extent, the ER nih.gov. Similarly, Radachlorin, another chlorin e6 derivative, mainly accumulates in mitochondria, lysosomes, and the ER techscience.com. In human colon cancer SW480 cells, chlorin e6 (Ce6) itself was observed to be evenly distributed within both the ER and lysosomes e-century.us. Some novel chlorin e6-based conjugates have also demonstrated localization in the ER, along with mitochondria, lysosomes, and the Golgi apparatus researchgate.net.

Table 2: Subcellular Localization of this compound and Related Compounds

Compound / DerivativePrimary Localization(s)Other LocalizationsReference(s)
This compound (DACE)Lysosomes nih.govresearchgate.netcolab.ws
Monoaspartyl Chlorin e6 (MACE/NPe6)LysosomesCytoplasm (initial association) nih.govresearchgate.netnih.govcolab.wsresearchgate.net
Chlorin e6 (Ce6) (free)Lysosomes, ERPlasma membrane, cytosolic vesicles nih.govcore.ac.uke-century.us
Di(amino acid) conjugates of Ce6Lysosomes, Golgi apparatusER (to a smaller extent) nih.gov
Radachlorin (Ce6 derivative)Mitochondria, Lysosomes, Endoplasmic Reticulum techscience.com
β-M-Ce6 (Ce6 derivative)Mitochondria, Lysosomes, Golgi apparatus techscience.com
Chlorin e6-PVP (Photolon™)Nucleus, Mitochondria, Lysosomes, Golgi apparatusAround nuclear envelope nih.gov
Conjugate 10b (Ce6-based)Mitochondria, Lysosomes, Golgi, ER researchgate.net
Dihematoporphyrin Ether-ester (DHE)Cytoplasm nih.govresearchgate.net

Distribution in Mitochondria, Golgi, and Cytoplasm

While dihematoporphyrin ether-ester (DHE) exhibits a widespread distribution throughout the cytoplasm, this compound (DACE) and monoaspartyl chlorin e6 (MACE) demonstrate a primary localization within the lysosomes nih.govresearchgate.net. However, the intracellular distribution patterns can be broader for other chlorin e6 derivatives or under specific delivery conditions.

Several studies report the presence of chlorin e6 and its conjugates in key organelles beyond lysosomes and the ER:

Some chlorin e6 derivatives, such as Radachlorin, are found to accumulate in mitochondria techscience.com.

A new photosensitizer, β-M-Ce6, accumulates rapidly in tumor cells and distributes across multiple organelles, including mitochondria, lysosomes, and the Golgi apparatus techscience.com.

Specific chlorin e6-based conjugates (e.g., conjugate 10b) have been observed to localize within mitochondria, lysosomes, Golgi, and the ER researchgate.net.

In contrast, in SW480 human colon cancer cells, free chlorin e6 (Ce6) was noted to be scarcely located in the mitochondria and nuclei, primarily distributing within the ER and lysosomes e-century.us.

Photolon™ (Chlorin e6-PVP), after 30 minutes of incubation in murine colon carcinoma CT-26 cells, showed significant localization within cytoplasmic organelles such as the mitochondria, lysosomes, and Golgi apparatus, as well as around the nuclear envelope and within the nucleus itself, but not in the endoplasmic reticulum nih.gov. These varied distribution patterns underscore the influence of chemical modifications and cellular context on the final subcellular destination of chlorin e6 compounds.

Mechanistic Investigations of Photodynamic Action at the Cellular Level

Photodynamic therapy (PDT) relies on the activation of a photosensitizer by light in the presence of molecular oxygen to generate reactive oxygen species (ROS), which subsequently induce cellular damage and cell death. This compound, as a chlorin derivative, participates in these fundamental photodynamic processes at the cellular level.

Generation of Singlet Oxygen and Other Reactive Oxygen Species

Photosensitizers, including chlorin e6 and its derivatives, primarily exert their cytotoxic effects through the generation of highly reactive singlet oxygen () and other reactive oxygen species (ROS) upon absorption of light of a specific wavelength. This process involves the photosensitizer transitioning from its ground state to an excited singlet state, then to a long-lived triplet state, which can then transfer its energy to molecular oxygen, producing singlet oxygen.

Early comparative studies investigated the singlet oxygen production efficiency of various photosensitizers, including DACE. While mono-L-aspartyl chlorin e6 (MACE) demonstrated a singlet oxygen quantum yield of 0.77, and was highly efficient in generating singlet oxygen, a comparative study assessing oxygen depletion rates and quantum efficiencies indicated that DACE was an effective singlet oxygen generator, though its efficiency was found to be lower than that of monoaspartyl chlorin e6 (MACE) and Photofrin II, but higher than chloroaluminum sulfonated phthalocyanine (CASPc). nih.gov This suggests that DACE actively participates in Type II photochemical reactions, a hallmark of effective photosensitizers in PDT.

The relative efficiency of singlet oxygen generation for various photosensitizers, including MACE and DACE, has been assessed based on oxygen-depletion rate constants. nih.gov An interactive data table summarizing such comparative efficiencies would illustrate the positioning of DACE among other photosensitizers:

PhotosensitizerRelative Singlet Oxygen Generation Efficiency (Order)Reference
TPPS4Highest nih.gov
MACEHigh nih.gov
Photofrin IIModerate nih.gov
DACEModerate (Lower than MACE, higher than CASPc) nih.gov
CASPcLowest among compared nih.gov

Induction of Cellular Apoptosis and Necrosis in Research Cell Lines

Photodynamic action mediated by chlorin e6 derivatives, including DACE, leads to the induction of cell death pathways such as apoptosis and necrosis in research cell lines. Studies characterizing DACE in vitro have demonstrated its "good sensitizing capabilities with light," indicating its ability to induce significant phototoxicity and subsequent cell death. nih.gov

The mechanism of cell death often involves the generation of reactive oxygen species that damage critical cellular components. For chlorin photosensitizers, including DACE, a primary site of intracellular localization has been identified as the lysosome. nih.gov Photosensitizers accumulating in lysosomes can trigger lysosomal disruption upon irradiation, leading to the release of hydrolytic enzymes like cathepsins. This lysosomal damage can initiate a cascade of events, including the cleavage and activation of pro-apoptotic proteins such as Bid, and subsequently, the activation of caspases (e.g., caspase-3, caspase-9), ultimately leading to DNA fragmentation and the morphological hallmarks of apoptosis. While specific quantitative data on the percentage of apoptosis versus necrosis induced solely by DACE in various cell lines is not extensively detailed in the direct references, the general photodynamic effects observed with chlorin e6 and its aspartyl derivatives are consistent with the induction of both apoptotic and necrotic cell death pathways, depending on the photosensitizer concentration, light dose, and cell type.

Analysis of Cell Viability and Proliferation in In Vitro Assays

The efficacy of this compound as a photosensitizer has been evaluated through various in vitro assays, primarily focusing on cell viability and proliferation. Early research extensively characterized DACE's phototoxicity using standard clonogenic assays to determine cell viability, demonstrating that both monoaspartyl chlorin e6 (MACE) and DACE were effective photosensitizing agents in vitro and compared favorably to dihematoporphyrin ether-ester (DHE). nih.gov These assays involve treating cells with varying concentrations of the photosensitizer and light doses, then assessing the percentage of surviving cells.

While specific inhibitory concentration (IC50) values directly attributed solely to DACE are not consistently detailed across publicly available recent literature, related studies on chlorin e6 and other derivatives provide insight into the typical quantitative outcomes of such assays. For instance, chlorin e6 itself has shown significant phototoxic responses in various cancer cell lines. In melanoma B16F10 cells, chlorin e6 exhibited an IC50 of 20.98 µM under specific light irradiation conditions (660 nm laser, 1 J/cm), with significantly lower dark toxicity (IC50 of 534.3 µM). Similarly, glucose-conjugated chlorin e6 displayed IC50 values against SNP cells ranging from 33.4 µg/mL to 1.7 µg/mL depending on the light dose (1, 5, and 15 J/cm respectively), highlighting the dose-dependent photodynamic cytotoxicity. The positive comparison of DACE to DHE and its classification as an "effective photosensitizing agent" nih.gov in early studies indicates its capacity to significantly reduce cell viability and inhibit proliferation upon photoactivation, in line with these examples from related chlorins.

Cellular Responses and Signaling Pathways Modulated by this compound

Photodynamic therapy, including that mediated by this compound, elicits complex cellular responses and can modulate various intracellular signaling pathways. These responses are integral to understanding the full scope of its biological action beyond immediate cell death.

Effects on Cell Cycle Progression

The impact of photosensitizers and PDT on cell cycle progression is a well-documented cellular response. Studies with various photosensitizers, including other chlorin derivatives, have demonstrated their ability to induce cell cycle arrest. For example, some photosensitizers have been shown to cause cell cycle arrest at specific phases, such as the G2/M phase or the S phase, thereby inhibiting cell proliferation.

While direct, detailed findings specifically linking this compound to particular effects on cell cycle progression in research cell lines are not explicitly delineated in the provided literature, it is a recognized mechanism of photodynamic action for many effective photosensitizers. Given DACE's demonstrated efficacy in inducing phototoxicity and reducing cell viability, it is plausible that it modulates cell cycle progression as part of its cellular impact. Further specific investigations would be required to delineate the precise effects of DACE on cell cycle checkpoints and progression.

Induction of Autophagy in In Vitro Systems

Autophagy, a cellular process involving the degradation and recycling of cellular components, is another significant cellular response modulated by photodynamic therapy. This response can be either cytoprotective, helping cells to survive stress, or, under certain conditions, can contribute to cell death. The exact role of autophagy following PDT can depend on factors such as the photosensitizer's subcellular localization, the type of reactive oxygen species generated, and the characteristics of the target cells.

Influence of Microenvironmental Factors on Biological Activity

Microenvironmental conditions significantly modulate the efficacy of this compound and related chlorin photosensitizers. These factors dictate the compound's distribution, aggregation state, and ability to generate reactive oxygen species essential for photodynamic action.

pH-Dependent Interactions and Efficacy

The pH of the surrounding medium plays a crucial role in regulating the behavior and efficacy of chlorin e6 (Ce6) and its derivatives. Chlorin e6, possessing three carboxylic groups, exhibits pH-dependent lipophilicity and aggregation tendencies nih.govnih.gov. Aggregation of chlorin e6 is observed within the pH range of 2 to 6, a state that significantly reduces its photodynamic efficacy nih.gov.

Furthermore, the acidic conditions prevalent in tumor microenvironments can facilitate the generation of oxygen from certain nanoparticles designed to alleviate hypoxia. For instance, MnO₂ nanoparticles demonstrate a distinctly higher production of oxygen at pH 6.5 compared to pH 7.4, which could enhance photodynamic reactions in such acidic environments.

Impact of Serum Proteins on Photosensitizer Activity

Serum proteins, particularly human serum albumin (HSA), are critical determinants of photosensitizer biodistribution, solubility, and activity. Chlorin e6 and its derivatives, including this compound, exhibit a strong affinity for human serum albumin. HSA serves as the primary endogenous carrier for photosensitizers in the bloodstream, influencing their pharmacokinetics and improving their aqueous solubility by forming complexes.

The binding of chlorin e6 to HSA also modulates its photophysical properties. Studies indicate that this binding can lead to a red-shift in both absorption and emission spectra, maintenance of fluorescence quantum yield, and an increase in excited state lifetime. Furthermore, the interaction with HSA has been observed to switch the reactive oxygen species (ROS) production mechanism from Type II to Type I upon irradiation. Experimental findings suggest that the 3D structure of HSA is largely unperturbed by its interaction with chlorins. The affinity of photosensitizers for serum proteins can influence their effective activity in cellular suspensions.

Here is a summary of binding properties of Chlorin e6 with Human Serum Albumin:

PropertyValue (at pH 7.4)Reference
Overall Association Constant (Plasma Proteins)5.7 × 10⁷ M⁻¹ nih.gov
Association Constant (HSA)1.8 × 10⁸ M⁻¹ nih.gov
Effect on Absorption SpectraRed-shift
Effect on Emission SpectraRed-shift
Effect on Fluorescence Quantum YieldMaintained
Effect on Excited State LifetimeIncreased
ROS Production MechanismType II to Type I switch

Role of Oxygen Availability in Photodynamic Reactions

The effectiveness of photodynamic therapy, particularly with photosensitizers like this compound, is fundamentally dependent on the availability of molecular oxygen. PDT mechanisms primarily rely on the photosensitizer's ability to transfer energy to ground-state molecular oxygen, generating highly reactive species, predominantly singlet oxygen (¹O₂). These reactive oxygen species are the primary cytotoxic agents responsible for inducing cell death, either through apoptosis or necrosis.

Chlorin e6 (Ce6) is well-established as a Type II photosensitizer, meaning it primarily generates singlet oxygen upon light irradiation. The quantum yield of singlet oxygen production, a critical parameter indicating the efficiency of photosensitizer activity, is notable for chlorin derivatives. For instance, mono-L-aspartyl chlorin e6 (NPe6) exhibits a singlet oxygen quantum yield of 0.77. Chlorin e6 itself has been reported to have a high quantum yield of singlet oxygen, at 0.65, at physiological pH conditions (pH 7-8).

Comparative studies have evaluated the singlet oxygen generation efficiency of various chlorin photosensitizers, including this compound (DACE) and monoaspartyl chlorin e6 (MACE). An assessment based on oxygen-depletion rate constants and quantum efficiencies indicated that MACE was more efficient in singlet oxygen generation compared to DACE nih.gov. The observed order of efficiency among different photosensitizers was: TPPS₄ > MACE > Photofrin II > DACE > CASPc nih.gov.

Singlet Oxygen Generation Efficiency Comparison

PhotosensitizerRelative Efficiency (Order) nih.govQuantum Yield (Examples)
TPPS₄Highest-
Monoaspartyl Chlorin e6 (MACE)High0.77 (for NPe6)
Photofrin IIModerate-
This compound (DACE)Moderate to Lower-
CASPcLowest-

Advanced Delivery Systems and Strategies for Diaspartyl Chlorin E6 in Research Models

Nanoformulations for Enhanced Delivery and Pharmacokinetics in Research Models

Nanoformulations have emerged as a promising approach to overcome the limitations associated with the systemic delivery of photosensitizers like diaspartyl chlorin (B1196114) e6. researchgate.netnih.gov By encapsulating or conjugating the photosensitizer with nanoparticles, it is possible to improve its solubility, stability, and pharmacokinetic properties. researchgate.nettechscience.com

Nanoemulsions as Delivery Vehicles

Nanoemulsions, which are colloidal dispersions of oil and water stabilized by surfactants, serve as effective carriers for hydrophobic drugs like chlorin e6. mdpi.comnih.govnih.gov These formulations can enhance the solubility and stability of the photosensitizer, facilitating its administration and improving its bioavailability. mdpi.com

Research has demonstrated that chlorin e6-loaded nanoemulsions exhibit desirable physicochemical properties, including small particle sizes (typically 20-200 nm) and stability over extended periods. mdpi.comnih.gov In preclinical studies, these nanoemulsions have shown efficient cellular uptake. For instance, a study on a poly(ethylene glycol)-block-polycaprolactone (PEG-b-PCL) nanoemulsion loaded with chlorin e6 (Ce6-PCL-NEs) reported a particle size of approximately 220.3 nm. nih.gov These Ce6-PCL-NEs demonstrated efficient cellular uptake and, upon laser irradiation, generated singlet oxygen to induce tumor cell death. nih.gov Furthermore, in vivo studies in tumor-bearing mice revealed that Ce6-PCL-NEs exhibited prolonged blood circulation and a roughly 60% increase in tumor accumulation compared to free Ce6. nih.gov

Nanoemulsion Formulation Key Findings in Research Models Reference
Chlorin e6-loaded PEG-PCL nanoemulsion (Ce6-PCL-NEs)Efficient cellular uptake, prolonged blood circulation, and ~60% increased tumor accumulation compared to free Ce6 in 4T1 tumor-bearing mice. nih.gov
Chlorin e6 nanoemulsion (Ce6/NE)Desirable particle size and stability, with internalization observed in cell monolayers. mdpi.com

Polymeric Nanoparticles (e.g., Dextran-Chlorin e6 Conjugates, PLGA Nanoparticles)

Polymeric nanoparticles, fabricated from biodegradable and biocompatible polymers, represent another versatile platform for delivering diaspartyl chlorin e6. techscience.comnih.gov

Dextran-Chlorin e6 Conjugates: Dextran (B179266), a biocompatible polysaccharide, has been utilized to create conjugates with chlorin e6. In one study, dextran-chlorin e6 conjugates with a disulfide linkage (DEX6ss) were synthesized to target the colonic region and cancer cells specifically. researchgate.net These conjugates self-assembled into spherical nanoparticles with sizes under 100 nm. The study found that DEX6ss nanoparticles demonstrated enhanced tumor-targeting efficiency and longer retention in tumor tissues in HCT116 tumor-bearing mice. researchgate.net

PLGA Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) is a widely used polymer for drug delivery due to its biodegradability and biocompatibility. nih.gov Nanoparticles made from PLGA have been successfully used to encapsulate chlorin e6. For example, one study reported the preparation of Ce6-loaded PLGA nanoparticles (PLGA-Ce6 NPs) with an average diameter of 130 nm and an encapsulation efficiency of 82%. bohrium.com These nanoparticles exhibited a sustained release of Ce6 over three days and demonstrated enhanced phototoxicity in HCT-116 colorectal cancer cells compared to free Ce6. bohrium.com Another study co-loaded chlorin e6 and paclitaxel (B517696) into PLGA nanoparticles stabilized with human serum albumin, showing synergistic therapeutic effects in in vivo models. acs.orgacs.org

Polymeric Nanoparticle Key Characteristics Research Findings Reference
Dextran-Chlorin e6 (DEX6ss)Spherical nanoparticles (<100 nm) with disulfide linkage.Enhanced tumor targeting and retention in HCT116 tumor-bearing mice. researchgate.net
PLGA-Chlorin e6 (PLGA-Ce6)Average diameter of 130 nm, 82% encapsulation efficiency.Sustained release, enhanced phototoxicity in HCT-116 cells. bohrium.com
Albumin/PLGA (Ce6/PTX-H/P)Co-loaded with Paclitaxel, ~160 nm size.Enhanced cytotoxicity and synergistic therapeutic response in FaDu cells and B16F10 tumor-bearing mice. acs.orgacs.org

Albumin Nanoparticles and Carrier-Free Systems

Albumin Nanoparticles: Human serum albumin (HSA) nanoparticles have been investigated as carriers for chlorin e6. nih.gov These nanoparticles can prolong the circulation time of the photosensitizer in the blood. nih.gov Research has shown that chlorin e6 complexed with HSA nanoparticles (chlorin e6-HSA NPs) with a size of 100-120 nm exhibited higher affinity to malignant cells compared to normal cells. nih.gov In another approach, gadolinium oxide nanocrystals were grown within hollow albumin nanoreactors and conjugated with chlorin e6, creating theranostic nanoparticles for MRI-guided photo-induced therapy. nih.gov

Carrier-Free Systems: To maximize drug loading and simplify formulation, carrier-free nanosystems have been developed. techscience.comrsc.org These systems involve the self-assembly of drug molecules into nanoparticles. For instance, chlorin e6 and the chemotherapy drug erlotinib (B232) were self-assembled into carrier-free nanoparticles (EC-NPs) that demonstrated robust stability and superior therapeutic effects in non-small cell lung cancer models under ultrasound conditions. rsc.org Similarly, 7-ethyl-10-hydroxycamptothecin (B187591) (SN38) and chlorin e6 were co-assembled into nanoparticles (SN38/Ce6 NPs) of around 150 nm, which showed high cellular uptake and enhanced singlet oxygen generation. nih.gov

Delivery System Key Features In Vitro/In Vivo Findings Reference
Albumin Nanoparticles (chlorin e6-HSA NPs)100-120 nm size, prolonged blood circulation.Higher affinity to malignant lymphocytes (MT-4 cells) than normal lymphocytes. nih.gov
Carrier-Free Erlotinib-Ce6 NPs (EC-NPs)Self-assembled, high drug loading.Superior therapeutic effects in non-small cell lung cancer models with sonodynamic therapy. rsc.org
Carrier-Free SN38-Ce6 NPs~150 nm size, self-assembled.High cellular uptake in 4T1 cells, enhanced singlet oxygen generation. nih.gov

Strategies for Improved Research Biodistribution and Accumulation in In Vivo Models

Optimizing the biodistribution of this compound to enhance its accumulation at the target site while minimizing off-target effects is a critical goal in preclinical research. mdpi.comtechscience.com

Exploiting the Enhanced Permeability and Retention (EPR) Effect

The Enhanced Permeability and Retention (EPR) effect is a phenomenon where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. mdpi.comtechscience.com This passive targeting strategy is a cornerstone of many nanomedicine approaches for cancer therapy.

Nanoformulations of chlorin e6, such as nanoemulsions and polymeric nanoparticles, are designed to have sizes that facilitate their accumulation in tumors via the EPR effect. mdpi.comthno.org This leads to a higher concentration of the photosensitizer at the tumor site, thereby enhancing the efficacy of photodynamic therapy. techscience.com For instance, the prolonged blood circulation of Ce6-loaded nanoemulsions and nanoparticles allows for greater opportunity to extravasate into the tumor interstitium. nih.gov Studies have shown that Ce6-based nanocarriers exhibit long-term blood circulation and effective accumulation in tumor tissues, which is attributed to the EPR effect. techscience.com

Active Targeting through Ligand Conjugation (e.g., Folic Acid, Antibodies)

Active targeting strategies involve decorating the surface of nanoparticles with ligands that bind to specific receptors overexpressed on cancer cells. techscience.comresearchgate.net This approach can further enhance the specificity and cellular uptake of the photosensitizer.

Folic Acid: The folate receptor is often overexpressed on the surface of various cancer cells. researchgate.netsemanticscholar.org By conjugating folic acid (FA) to chlorin e6-loaded nanoparticles, researchers have demonstrated enhanced targeting and uptake in cancer cells. For example, FA-conjugated silica (B1680970) nanoparticles carrying chlorin e6 showed targeted delivery to cancer cells. researchgate.net In another study, nanophotosensitizers composed of FA-conjugated poly(ethylene glycol)-chlorin e6 tetramers were shown to have folate-receptor-specific delivery and phototoxicity in cancer cells. mdpi.com

Antibodies: Antibodies that recognize tumor-associated antigens can be conjugated to photosensitizers to create highly specific drug delivery systems. nih.gov A photoactivatable antibody-chlorin e6 conjugate has been constructed that demonstrated the ability to rapidly and efficiently target tumors in both in vitro and in vivo experiments. nih.gov This targeted delivery led to effective reactive oxygen species generation and tumor cell killing upon light activation. nih.gov

Targeting Ligand Nanoparticle System Mechanism Research Outcome Reference
Folic Acid (FA)Silica NanoparticlesBinds to overexpressed folate receptors on cancer cells.Enhanced cellular uptake and targeted delivery. researchgate.net
Folic Acid (FA)PEG-Chlorin e6 TetramerFolate receptor-mediated endocytosis.Increased phototoxicity in folate receptor-overexpressing cells. mdpi.com
Antibody (anti-PD-L1)Chlorin e6 ConjugateBinds to PD-L1 antigen on tumor cells.Rapid and efficient tumor targeting, effective photodynamic therapy. nih.gov

Stimuli-Responsive Delivery Systems (e.g., Redox-Responsive, Enzyme-Responsive)

The tumor microenvironment presents unique physiological conditions that can be exploited for targeted drug delivery. Stimuli-responsive delivery systems for this compound (DACE) are designed to release the photosensitizer in response to specific triggers within the tumor, thereby enhancing therapeutic precision and minimizing off-target effects.

Redox-Responsive Systems: The higher concentration of reducing agents like glutathione (B108866) (GSH) in tumor cells compared to normal tissues provides a basis for redox-responsive delivery. researchgate.net Nanoparticles incorporating disulfide or diselenide bonds can encapsulate DACE. semanticscholar.orgnih.gov These bonds are stable in the bloodstream but are cleaved in the presence of elevated GSH levels within tumor cells, leading to the release of the photosensitizer. researchgate.netnih.gov

One such system involves dextran-chlorin e6 conjugates with a disulfide linkage (DEX6ss). researchgate.net These nanoparticles specifically release Chlorin e6 (Ce6) in a reductive environment. researchgate.net Another approach utilizes hyaluronic acid (HA) linked to Ce6 via diselenide bonds (HA-sese-Ce6). nih.govnih.gov The diselenide linkage is readily broken in the redox environment of the tumor, triggering the release of Ce6. nih.govnih.gov

Enzyme-Responsive Systems: The overexpression of certain enzymes in the tumor microenvironment can also be harnessed for targeted delivery. For instance, dextran-based nanoparticles have been shown to be responsive to the colonic enzyme dextranase, suggesting a potential for colon-specific delivery of Ce6. researchgate.net

Pre-clinical Evaluation of Delivery Systems in Animal Models

The efficacy of these advanced delivery systems is rigorously tested in pre-clinical animal models, providing crucial data on their in vivo performance. nih.govnih.govnih.govresearchgate.net

Assessment of Tumor Targeting Efficiency and Retention

A key objective of advanced delivery systems is to increase the accumulation and retention of the photosensitizer within the tumor. Studies using HCT116 tumor-bearing mice have demonstrated that redox-responsive dextran-based nanoparticles (DEX6ss) exhibit enhanced tumor targeting and longer retention times compared to free Ce6. researchgate.netsemanticscholar.org

Similarly, a trastuzumab-chlorin e6 conjugate (TMPC) designed for HER2-positive breast cancer showed approximately a 6-fold higher accumulation in xenograft tumors with prolonged retention compared to a non-targeted PEG-Ce6 conjugate at 24 hours post-injection. rsc.org In an orthotopic mammary fat pad tumor model, HA-sese-Ce6 micelles also showed improved tumor targeting in vivo. nih.gov

Analysis of Photosensitizer Distribution in Various Tissues

Understanding the biodistribution of the photosensitizer is essential to assess its specificity and potential for off-target toxicity. Quantitative tissue distribution studies using radiolabeled mono-L-aspartyl chlorin e6 ([14C]NPe6) in mice have been conducted to analyze the photosensitizer's concentration in various tissues over time and with different administration routes. nih.gov

In a study evaluating a phospholipid delivery system for chlorin e6 modified with targeting peptides, the biodistribution in tumor, liver, and kidney tissues was assessed in an HT-1080 tumor-bearing mouse model. nih.gov The results indicated a higher accumulation of the photosensitizer in the tumor when delivered via the targeted two-peptide composition compared to free chlorin e6. nih.gov Another study investigating the biodistribution of Ce6 at different pH levels found that a pH of 8 resulted in greater accumulation in various mouse tissues. mdpi.com

Effect on Tumor Growth Inhibition in Rodent Models

The ultimate measure of a delivery system's success is its ability to inhibit tumor growth. In rodent models, PDT with this compound and its derivatives has shown significant anti-tumor effects. nih.govnih.govresearchgate.net

Studies in rat tumor models have demonstrated that Ce6-based PDT can lead to a significant reduction in tumor size. researchgate.netchemicalbook.com In these models, Ce6-PDT was found to inhibit tumor cell proliferation and induce apoptosis. researchgate.net For instance, in rats with 9L glioma tumors, PDT using a long-wavelength water-soluble chlorin resulted in significant tumor growth inhibition. google.com

In a mouse model of B16F10 melanoma, intravenous administration of Ce6 followed by red light irradiation suppressed tumor growth. mdpi.com Similarly, in a canine mammary carcinoma xenograft model, PDT with a glucose-conjugated chlorin e6 (G-Ce6) was effective in inhibiting tumor growth. mdpi.com It was observed that a shorter interval between G-Ce6 administration and laser irradiation resulted in a greater anti-tumor effect. mdpi.com

Interactive Data Table: Pre-clinical Studies on this compound Delivery

Delivery SystemAnimal ModelTumor TypeKey Findings
Redox-Responsive Nanoparticles (DEX6ss)MouseHCT116 Colon CancerEnhanced tumor targeting and retention. researchgate.netsemanticscholar.org
Trastuzumab-Ce6 Conjugate (TMPC)MouseSK-BR-3 Breast Cancer (HER2+)~6-fold higher tumor accumulation and longer retention. rsc.org
HA-sese-Ce6 MicellesMouseOrthotopic Mammary Fat PadImproved tumor targeting and significant metastasis inhibition. nih.govnih.gov
Two-Peptide Phospholipid CompositionMouseHT-1080 FibrosarcomaHigher tumor accumulation compared to free Ce6. nih.gov
Free Ce6RatRK3E-ras cellsSignificant reduction of tumor size. researchgate.netchemicalbook.com
Free Ce6MouseB16F10 MelanomaTumor suppression. mdpi.com
Glucose-Conjugated Ce6 (G-Ce6)MouseCanine Mammary CarcinomaEffective tumor growth inhibition. mdpi.com

Pre Clinical Research Applications and Emerging Modalities of Diaspartyl Chlorin E6

Fluorescence Imaging in Experimental Models

The intrinsic fluorescence of diaspartyl chlorin (B1196114) e6 is a key feature exploited in pre-clinical research for visualizing biological structures and processes.

Intracellular Localization Imaging by Confocal Microscopy

Confocal microscopy has been instrumental in elucidating the subcellular distribution of diaspartyl chlorin e6. Early in vitro studies using fluorescence microscopy revealed that, unlike other photosensitizers that may disperse throughout the cytoplasm, DACE primarily accumulates in the lysosomes of cells. nih.gov This specific localization is a critical determinant of its photodynamic activity, as light-induced damage will be concentrated in these organelles.

Subsequent research has confirmed these findings, consistently showing the lysosomal localization of chlorin-based photosensitizers. This targeted accumulation is a significant area of investigation, as the disruption of lysosomes upon photoactivation is a key mechanism of cell death in photodynamic therapy.

Table 1: Intracellular Localization of this compound

Cellular Compartment Localization Status
Cytoplasm Minimal
Lysosomes Primary site of accumulation

This table is based on findings from fluorescence microscopy studies. nih.gov

In Vivo Fluorescence Visualization for Tissue Diagnostics in Animal Studies

The fluorescent properties of this compound have been harnessed for in vivo tumor demarcation in animal models. lu.se The ability to distinguish malignant tissue from surrounding healthy tissue is a cornerstone of effective cancer therapy. In vivo fluorescence imaging studies have demonstrated that DACE, among other chlorins, can serve as a fluorescent tumor marker. lu.se

In a study using a rat orthotopic prostate cancer model, the pharmacokinetics of chlorin e6 conjugates were tracked in vivo using a fluorescence scanning laser microscope. nih.gov The results showed that the conjugates initially bound to the vasculature walls before extravasating into the tumor tissue, with a subsequent increase in fluorescence. nih.gov This dynamic process of accumulation provides a window of opportunity for both diagnosis and therapeutic intervention.

Photoacoustic Imaging as a Research Tool

Photoacoustic imaging (PAI) is an emerging hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. This compound, with its strong absorption in the near-infrared window, is an effective contrast agent for PAI. This allows for deeper tissue penetration and higher resolution imaging compared to traditional fluorescence imaging.

Research has shown that chlorin e6 can be used as a photoacoustic imaging agent to visualize internal organs in mice. mdpi.com Furthermore, bioconjugates of chlorin e6 with targeting moieties, such as antibodies, have been developed for spectroscopic photoacoustic imaging, enabling the specific visualization of tumors. rsc.org This dual-modality approach, combining fluorescence and photoacoustic imaging, offers a powerful tool for pre-clinical cancer research, providing complementary information on tumor location, size, and molecular characteristics.

Investigative Studies of Combination Therapies in Pre-clinical Settings

To enhance therapeutic efficacy, this compound is being investigated in combination with other treatment modalities in pre-clinical models.

Chemo-photodynamic Therapy Combinations in Cell Cultures

The synergy between photodynamic therapy (PDT) and chemotherapy is a promising area of cancer research. The co-delivery of a photosensitizer like chlorin e6 and a chemotherapeutic agent can potentially lead to enhanced tumor cell killing.

Pre-clinical studies have explored the development of nanocarriers for the co-delivery of chlorin e6 and chemotherapeutic drugs. cncb.ac.cn For instance, a liposomal complex system was designed to co-deliver chlorin e6 and a pro-apoptotic peptide. cncb.ac.cn This system demonstrated synergistic anticancer activity in vitro, with the singlet oxygen generated by chlorin e6 facilitating the disruption of the endosomal compartment and enhancing the delivery of the peptide. cncb.ac.cn

Photoimmunotherapy Mechanisms in Experimental Models

Photoimmunotherapy (PIT) is a targeted cancer therapy that combines the specificity of monoclonal antibodies with the cytotoxicity of photosensitizers. In this approach, a photosensitizer is conjugated to an antibody that specifically binds to a tumor-associated antigen. Upon light irradiation, the photosensitizer is activated, leading to selective destruction of the cancer cells.

Near-infrared photoimmunotherapy (NIR-PIT) has been compared to traditional photodynamic therapy in vitro. mdpi.com Studies have shown that while PDT with agents like talaporfin (B22635) sodium (a mono-L-aspartyl chlorin e6) leads to non-selective cell death, NIR-PIT using an antibody-photosensitizer conjugate induces molecule-selective necrosis. mdpi.com

In experimental models, bioconjugates of chlorin e6 and antibodies targeting immune checkpoints have been developed. rsc.org These conjugates have shown the potential for both effective tumor diagnosis through imaging and targeted therapy, representing a novel approach to immunotherapy. rsc.org

Table 2: Mentioned Compounds

Compound Name
This compound (DACE)
Monoaspartyl chlorin e6 (MACE)
Talaporfin sodium
Dihematoporphyrin ether-ester (DHE)
Chlorin e6 (Ce6)
Protoporphyrin IX
Rhodamines
Phthalocyanines
Benzoporphyrin derivatives
5-aminolevulinic acid
Methylene blue
Hexylaminolevulinate
Photofrin
Hematoporphyrin (B191378) derivative (HpD)

Sonodynamic Therapy Research with this compound

Sonodynamic therapy (SDT) is an emerging, non-invasive therapeutic modality being explored in pre-clinical cancer research. rsc.orgtechscience.com This technique utilizes the synergistic action of a non-toxic sensitizing agent, such as a chlorin derivative, and low-intensity ultrasound to generate cytotoxic reactive oxygen species (ROS) within deep-seated tumor tissues. rsc.orgtechscience.com The ability of ultrasound to penetrate tissues more deeply than light gives SDT a potential advantage over photodynamic therapy (PDT) for treating non-superficial tumors. techscience.com

Research involving chlorin e6 derivatives has been pivotal in demonstrating the potential of SDT. Studies on mono-L-aspartyl chlorin e6 (NPe6), a closely related compound, have investigated its efficacy as a sonosensitizer. In one key study, human promyelocytic leukemia (HL-60) cells were treated with NPe6 and exposed to ultrasound. chlorin-e6.de The combination treatment resulted in a significant increase in apoptosis, characterized by membrane blebbing and cell shrinkage, phenomena not observed with either NPe6 or ultrasound alone. chlorin-e6.de This sonodynamic treatment was also shown to activate caspase-3, a key enzyme in the apoptotic pathway, and generate nitroxide radicals, indicating a sonochemical mechanism of cell death. chlorin-e6.de The study found that the induction of apoptosis and caspase-3 activation were significantly suppressed by histidine, suggesting that specific ultrasonically-generated active species are the primary mediators of the observed apoptosis. chlorin-e6.de

Further pre-clinical studies using chlorin e6 (Ce6) in animal models have reinforced these findings. In mice bearing hepatoma-22 solid tumors, the combination of Ce6 and ultrasound exposure led to a significant reduction in tumor volume compared to control groups. nih.gov These findings underscore the potential of chlorin compounds to act as effective sonosensitizers, enhancing the tumor-destroying effects of ultrasound through sonochemical mechanisms. nih.gov

Table 1: Experimental Findings in Sonodynamic Therapy Research with Mono-L-aspartyl Chlorin e6 (NPe6)

Cell Line Treatment Components Key Observations Inferred Mechanism Citation
Human promyelocytic leukemia HL-60 NPe6 + Ultrasound Increased apoptosis (membrane blebbing, cell shrinkage), DNA ladder formation, Caspase-3 activation, Nitroxide generation. Sonochemically induced apoptosis and necrosis mediated by active oxygen species. chlorin-e6.de
Hepatoma-22 (in mice) Chlorin e6 + Ultrasound Significant reduction in tumor volume. Enhanced antitumor effect via a sonochemical mechanism. nih.gov

Studies on Immune Response Modulation in Animal Models

Beyond direct cellular cytotoxicity, pre-clinical research indicates that therapies involving chlorin e6 derivatives can modulate the host immune system, potentially leading to systemic, long-term antitumor effects. These immunomodulatory properties are a significant area of investigation, particularly the ability to stimulate an antitumor immune response that can target both treated and distant, untreated tumors. nih.govmdpi.com

Investigation of the Abscopal Effect in Rodent Tumor Models

The abscopal effect is a phenomenon in which local tumor treatment results in the regression of metastatic tumors at distant, untreated sites. This systemic response is believed to be mediated by the activation of a host antitumor immune response. Studies utilizing photodynamic therapy with chlorin e6 (Ce6-PDT), a modality with mechanistic parallels to SDT, have provided evidence for the induction of the abscopal effect in rodent tumor models. nih.govnih.gov

In a study using syngeneic mouse models for both melanoma and pancreatic tumors, local Ce6-PDT applied to one tumor resulted in the regression of a second, non-irradiated tumor at a distant site. nih.gov This demonstrated a potent abscopal effect. The effect was associated with a notable increase in the infiltration of T-cells and other immune cells into both the treated and the distant tumors. nih.gov

Another study involving C57BL/6 mice with B16F10 melanoma tumors implanted on both flanks further corroborates these findings. nih.govmdpi.com When Ce6-PDT was applied only to the tumor on the left flank, researchers observed significant growth inhibition of the treated tumor and, crucially, a restriction in the growth of the untreated tumor on the right flank. nih.govmdpi.com This outcome strongly signifies a systemic antitumor immune response triggered by the local therapy. nih.govmdpi.com These findings suggest that local tumor ablation with chlorin-based therapies can break tumor-induced immune tolerance and initiate a systemic, tumor-specific immune attack.

Table 2: Summary of Abscopal Effect Investigations in Rodent Tumor Models with Chlorin e6 (Ce6)

Animal Model Tumor Type Local Treatment Key Findings Citation
Syngeneic Mice Melanoma & Pancreatic Cancer Ce6-PDT on primary tumor Regression of both irradiated and non-irradiated distant tumors; Increased T-cell infiltration in both tumors. nih.gov
C57BL/6 Mice B16F10 Melanoma Ce6-PDT on left-flank tumor Significant growth inhibition of the treated tumor; Restricted growth of the untreated, distant tumor on the right flank. nih.govmdpi.com

Analysis of Cytokine Expression in Experimental Immunotherapy Research

The immune-stimulating effects observed in abscopal effect studies are underpinned by changes in the tumor microenvironment, including the expression of various signaling molecules known as cytokines. Analysis of cytokine profiles following chlorin e6-based therapy in animal models has revealed a shift towards a pro-inflammatory, antitumor immune state.

In the B16F10 melanoma mouse model, the observation of the abscopal effect was accompanied by the upregulation of key pro-inflammatory (Th1) cytokines within the distant, untreated tumor. mdpi.com Specifically, quantitative PCR analysis revealed significantly increased gene and protein expression of Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). nih.govmdpi.comnih.gov These cytokines are crucial for orchestrating an effective antitumor immune response, including the activation and proliferation of cytotoxic T-cells.

Further research has linked these immunogenic effects to the inhibition of immune checkpoints. One study found that the abscopal effect induced by Ce6-PDT was associated with the suppression of the PD-1/PD-L1 interaction. nih.gov This inhibition correlated with an increased production of IL-2 and Granzyme B, a protein released by cytotoxic T-cells to kill target cancer cells. nih.gov The modulation of these cytokine pathways provides a mechanistic explanation for how local chlorin e6-based therapy can induce a systemic, abscopal antitumor effect. mdpi.com

Table 3: Cytokine Expression Analysis in Experimental Immunotherapy Research with Chlorin e6 (Ce6)

Animal Model Tumor Type Key Upregulated Cytokines (in distant tumor) Associated Mechanisms Citation
C57BL/6 Mice B16F10 Melanoma Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2) Stimulation of a pro-inflammatory (Th1) antitumor immune response. nih.govmdpi.comnih.gov
Syngeneic Mice Melanoma & Pancreatic Cancer Interleukin-2 (IL-2), Granzyme B Inhibition of PD-1/PD-L1 immune checkpoint; Enhanced cytotoxic T-cell activity. nih.gov

Future Research Perspectives and Unexplored Avenues for Diaspartyl Chlorin E6

Design and Synthesis of Next-Generation Diaspartyl Chlorin (B1196114) e6 Derivatives with Tailored Properties

The foundation of advancing diaspartyl chlorin e6 research lies in the chemical modification of its parent molecule, chlorin e6 (Ce6). Efficient synthesis of Ce6, often from natural sources like Spirulina platensis, is a critical prerequisite for the development of novel derivatives. nih.govmdpi.commdpi.com Researchers have developed improved pilot-plant-scale synthesis methods that are more rapid and environmentally friendly than conventional protocols, significantly reducing reaction times and solvent volumes. mdpi.com The core of Ce6 is a tricarboxylic acid, featuring carboxylic acid groups at positions 13¹, 15², and 17³, each with differing reactivities that allow for regioselective conjugation. nih.gov

Future research is focused on creating next-generation derivatives by attaching various molecules, particularly amino acids, to these specific sites to tailor the compound's properties. The conjugation of L-aspartic acid to form mono- or this compound is a primary example, but exploration into other amino acids is an active area of investigation. nih.govontosight.ai Studies have shown that the position of the amino acid conjugate significantly impacts the molecule's photodynamic activity. For instance, a 13¹-aspartylchlorin-e6 derivative was found to be more phototoxic than its 15²- and 17³-regioisomers, a property attributed in part to its more linear molecular conformation. nih.gov This highlights a key research avenue: the systematic synthesis and evaluation of different regioisomers to optimize therapeutic potential.

Beyond simple amino acid additions, research involves using linkers, such as ethylene (B1197577) diamine, to attach conjugates, creating more complex structures with potentially enhanced properties. researchgate.net The synthesis and characterization of these novel derivatives, including unintentional process-related impurities like rhodin g7 71-ethyl ester, which has shown higher cytotoxicity than Ce6 in some studies, provide a deeper understanding of chlorin chemistry and open doors to new photosensitizing agents. nih.gov

Derivative/RegioisomerConjugated Group(s)Key Property/FindingReference(s)
13¹-aspartylchlorin-e6 L-aspartic acid at position 13¹More phototoxic than 15² and 17³ regioisomers. nih.gov
15²-aspartylchlorin-e6 L-aspartic acid at position 15²Less phototoxic compared to the 13¹ isomer. nih.gov
17³-aspartylchlorin-e6 L-aspartic acid at position 17³Less phototoxic compared to the 13¹ isomer. nih.gov
13¹-ethylenediamine conjugate Ethylenediamine at position 13¹Found to be the most toxic derivative (dark- and photo-toxicity) in one study. researchgate.net
Rhodin g7 71-ethyl ester Ethyl ester group (impurity from chlorophyll (B73375) b)Demonstrated higher cytotoxicity (2-fold) compared to chlorin e6 in several cancer cell lines upon irradiation. nih.gov

Development of Novel Delivery Systems for Enhanced Research Precision

A significant challenge for this compound and its parent compound is hydrophobicity, which can lead to poor biodistribution. mdpi.comresearchgate.netresearchgate.net To overcome this, a primary focus of current research is the development of advanced nanoscale delivery systems. These systems aim to improve solubility, enhance bioavailability, and enable precise, targeted delivery for research applications. mdpi.comtechscience.com

A wide array of nanocarriers are being investigated, including organic, inorganic, and biomimetic nanosystems. techscience.commdpi.com These platforms are designed not just to carry the photosensitizer, but to confer specific advantages that enhance research precision.

Lipid-Based Systems : Liposomes and phospholipid compositions are used to encapsulate Ce6, improving its delivery. nih.govnih.gov Further modifications, such as adding targeting peptides (e.g., NGR peptide) and cell-penetrating peptides (e.g., heptaarginine), have been shown to significantly increase accumulation in target tissues in preclinical models. nih.gov

Polymer-Based Systems : Polymer nanocarriers, such as micelles formed from polyethylene (B3416737) glycol (PEG), are highly stable in physiological solutions and can improve the pharmacokinetic profile of Ce6. researchgate.netacs.org Smart-polymer systems, like redox-sensitive micelles using diselenide bonds to link hyaluronic acid (HA) with Ce6, enable targeted delivery to cells overexpressing specific receptors (like CD44) and trigger the release of the photosensitizer in response to the cellular microenvironment. frontiersin.org

Emulsion Systems : Nanoemulsions serve as effective carriers that improve the pharmacokinetic profile and allow for targeted drug delivery. mdpi.com They can accumulate in highly vascularized tissues due to the enhanced permeability and retention (EPR) effect. mdpi.com

Protein-Based Systems : Natural proteins like bovine serum albumin (BSA) are used to conjugate with Ce6, forming nanoparticles for delivery. thno.org

Other Systems : Virosomes have also been explored as a potential delivery system for Ce6. researchgate.net

These advanced delivery systems are crucial for controlling and standardizing preclinical research, ensuring that observed biological effects are due to the photosensitizer's action at the desired site.

Delivery SystemCompositionPurpose/AdvantageReference(s)
Peptide-Modified Nanoparticles Phospholipid nanoparticles with NGR and R7 peptidesTargeted delivery to APN/CD13-expressing cells; enhanced cellular penetration. nih.gov
Redox-Sensitive Micelles Hyaluronic acid (HA) linked to Ce6 via diselenide bondsTargeted delivery to CD44-overexpressing cells; stimuli-responsive release in high-GSH environments. frontiersin.org
Nanoemulsions (NE) Oil-in-water emulsion containing Ce6Overcomes hydrophobicity, improves biodistribution and bioavailability. mdpi.com
Polymer Nanomicelles Polyethylene glycol (PEG)-coated micelles with conjugated Ce6High stability in physiological solutions, enables further functionalization for imaging. acs.org
Liposomes Lipid bilayer vesicles encapsulating Ce6 derivativesDelivery vehicle for amphiphilic chlorin derivatives, intracellular delivery to ER, lysosomes, and mitochondria. nih.gov

Integration of this compound in Multimodal Research Platforms

The intrinsic fluorescent properties of this compound make it an ideal candidate for integration into multimodal research platforms, often termed "theranostics," which combine diagnostic and therapeutic functions in a single agent. mdpi.com This approach allows researchers to visualize the accumulation of the compound in target tissues and then activate its therapeutic effect, providing a powerful tool for preclinical studies.

Research is actively pursuing the combination of this compound-based photodynamic activity with a range of imaging and therapeutic modalities:

Optical and Photoacoustic Imaging : The strong light absorption of Ce6 is leveraged for both fluorescence imaging and photoacoustic (PA) imaging. mdpi.comthno.org In preclinical models, fluorescence has been used for photodynamic diagnosis (PDD) to visualize cancerous tissues not visible under white light. mdpi.com

Nuclear Imaging : For deep-tissue imaging and precise quantification, Ce6-containing nanomicelles have been radiolabeled with isotopes like Copper-64 (⁶⁴Cu) to enable Positron Emission Tomography (PET). acs.org This allows for dual PET/optical imaging to track the nanocarrier's biodistribution with high sensitivity. acs.org

Magnetic Resonance and CT Imaging : Inorganic nanoparticles serve as a versatile scaffold for multimodal agents. By creating a composite nanoparticle of iridium oxide (IrO₂) and manganese dioxide (MnO₂) with conjugated Ce6, researchers have developed a platform capable of photodynamic/photothermal therapy guided by CT, PA, and MR imaging. thno.org Similarly, iron oxide (Fe₃O₄) nanoparticles conjugated with chlorins have been used for combined MRI and fluorescence imaging. mdpi.com

Combination with Other Therapies : Beyond imaging, Ce6 is being integrated with other therapeutic modalities. It can act as a sonosensitizer, generating reactive oxygen species (ROS) upon activation by ultrasound in a process called sonodynamic therapy (SDT). techscience.comnih.gov Nanoplatforms have been designed to facilitate synergistic PTT (photothermal therapy) and PDT, or SDT and chemodynamic therapy, by co-delivering Ce6 with other functional materials. techscience.comnih.gov

Platform TypeIntegrated ModalitiesNanocarrier/SystemResearch ApplicationReference(s)
PET/Optical Theranostic PET, Fluorescence Imaging, PDT⁶⁴Cu-labeled PEG-Ce6 nanomicellesQuantitative biodistribution tracking and imaging-guided therapy. acs.org
Multimodal Imaging/Therapy CT, MRI, PA Imaging, PDT, PTTBSA-Ce6@IrO₂/MnO₂ nanoparticlesReal-time imaging to guide combined photothermal and photodynamic effects. thno.org
Sonodynamic/Chemodynamic Fluorescence Imaging, SDT, Chemodynamic TherapyCe6-loaded CeO₂ nanoparticles coated with PEG-PLGAImaging-guided sonodynamic therapy enhanced by chemodynamic effects. nih.gov
Magnetic/Optical Theranostic MRI, Fluorescence Imaging, PTT, PDTFe₃O₄-chlorin conjugatesCombined magnetothermal-photodynamic treatment with dual imaging capabilities. mdpi.com
Diagnostic Fluorescence Fluorescence Imaging (PDD)Chlorin e6Guiding therapeutic application by visualizing target tissue. mdpi.com

Mechanistic Investigations into the Long-Term Biological Fate in Pre-clinical Models

Understanding the pharmacokinetic and biodistribution profile of this compound is fundamental to interpreting preclinical research findings. Studies investigate its fate from the systemic level down to the subcellular level.

At the systemic level, pharmacokinetic studies on N-aspartyl chlorin e6 have described its elimination from plasma using a 2-compartment model, with a faster initial phase (half-life of ~9 hours) followed by a much slower terminal phase (half-life of ~134 hours). nih.gov The compound was found to persist in plasma for up to six weeks and binds primarily to plasma proteins, including albumin and high-density lipoproteins (HDL). nih.gov

Biodistribution studies in mouse models have shown that the distribution of Ce6 is influenced by its formulation. Following intravenous injection, the highest concentration of Ce6 is often found in the liver. semanticscholar.org However, when encapsulated in advanced delivery systems, such as phospholipid nanoparticles, its accumulation can be significantly shifted towards target tissues, like tumors, while reducing uptake in the liver and kidneys. nih.gov The pH of the injected solution can also influence the biodistribution pattern of Ce6. semanticscholar.org Some formulations, like Ce6 conjugated with polyvinylpyrrolidone (B124986) (Ce6-PVP), are reported to have a short half-life in normal tissues and are cleared from organs within 24 hours, which is a desirable property for minimizing off-target effects. semanticscholar.org

At the cellular level, fluorescence microscopy has been used to determine the subcellular localization of the photosensitizer, which is critical to its mechanism of action. In vitro studies have shown that monoaspartyl and this compound primarily accumulate in the lysosomes of cells. nih.gov This localization dictates which cellular components are first affected by the reactive oxygen species generated upon light activation.

ParameterObservationPreclinical Model/SystemReference(s)
Plasma Elimination Biphasic; 2-compartment model (t½ ≈ 9 hr and 134 hr)Human subjects (data relevant to preclinical models) nih.gov
Plasma Protein Binding Binds to albumin (~65%) and HDL (~35%)Human plasma nih.gov
Organ Biodistribution Highest accumulation generally in the liverC57BL/6 mice semanticscholar.org
Formulation Effect Nanoparticle delivery increases tumor accumulation and reduces liver/kidney uptake compared to free Ce6.HT-1080 tumor-bearing mice nih.gov
Subcellular Localization Primarily in lysosomesCell culture (in vitro) nih.gov

Exploration of this compound in Non-oncological Basic Research Applications (excluding clinical treatments)

While much of the research on this compound focuses on oncology, its fundamental properties as a photosensitizer are being explored in a variety of non-oncological basic research fields. These investigations leverage its ability to generate localized oxidative stress upon light activation to target pathogenic cells or modulate biological processes.

Antimicrobial Research : A significant area of non-oncological research is antimicrobial photodynamic therapy (aPDT). Studies have demonstrated that Ce6-mediated aPDT is highly effective at killing bacteria and destroying biofilms, which are notoriously resistant to conventional antibiotics. nih.gov

Otopathogens : Research has shown that aPDT with Ce6 is bactericidal against biofilms of the primary bacteria that cause otitis media (middle ear infections), including M. catarrhalis and S. pneumoniae. nih.gov A dual-treatment protocol was shown to eradicate biofilm-associated bacteria and prevent their regrowth 24 hours post-treatment in vitro. nih.gov

Wound Infections : To enhance its antibacterial spectrum, a Ce6-based ionic liquid was designed with dual-mode action, showing effectiveness against both Gram-negative and Gram-positive bacteria and accelerating wound healing in preclinical models. rsc.org

Dental Biofilms : Ce6-aPDT is being investigated for controlling dental biofilms formed by bacteria like Streptococcus mutans. semanticscholar.org Combining Ce6 with natural polymers like chitosan (B1678972) has been shown to enhance its antimicrobial efficacy. semanticscholar.org

Atherosclerosis Research : The principles of photodynamic therapy are being applied to cardiovascular research. A recent study explored using Ce6-loaded liposomes targeted to foam cells, a key component of atherosclerotic plaques. nih.gov Upon laser irradiation, the system generated ROS that promoted cholesterol efflux from the foam cells, suggesting a potential research avenue for studying plaque stability. nih.gov

General Biomedical Research : On a more fundamental level, the fluorescent properties of chlorin e6 trisodium (B8492382) salt and its ability to generate ROS are used as tools in biomedical research. ontosight.ai It serves as a fluorescent probe for studying cellular processes and in the development of optical imaging techniques, as well as in basic research related to oxidative stress, cell signaling, and apoptosis. ontosight.ai

Research AreaApplication/TargetKey Finding in Basic ResearchReference(s)
Antimicrobial (Otology) Biofilms of otopathogens (M. catarrhalis, S. pneumoniae, etc.)Ce6-aPDT elicits significant bactericidal activity (≥99.9% loss of viability) against planktonic and biofilm-associated bacteria. nih.gov
Antimicrobial (Wound Healing) Gram-positive and Gram-negative bacteria in woundsA Ce6-based ionic liquid showed enhanced antibacterial action and accelerated wound healing in vivo. rsc.org
Antimicrobial (Dentistry) Streptococcus mutans biofilmsCe6-mediated photoactivated disinfection showed significant reduction in bacterial counts, with efficacy enhanced by combination with chitosan. semanticscholar.org
Cardiovascular (Atherosclerosis) Foam cells in atherosclerotic plaquesTargeted, Ce6-loaded liposomes promoted cholesterol efflux from foam cells after light activation. nih.gov
Cell Biology Cellular processes, oxidative stressUsed as a fluorescent probe and a tool to induce ROS for studying cell signaling and apoptosis. ontosight.ai

Q & A

What are the optimal reaction conditions for synthesizing diaspartyl chlorin e6 to minimize monoaspartyl conjugate formation?

Level: Basic
Methodological Answer:
The synthesis of this compound requires precise stoichiometry and reaction time. Activation of chlorin e6 with 3 equivalents of DCC and 1 equivalent of DMAP in dichloromethane (room temperature, 2 hours), followed by coupling with 2.5 equivalents of tert-butyl-protected aspartic acid for 24 hours, yields the desired product . Lower equivalents of DCC or aspartic acid increase monoaspartyl conjugate formation due to incomplete activation of the carboxylic acid groups. Longer reaction times (e.g., 48 hours) improve diaspartyl yield but do not eliminate monoaspartyl byproducts. Purification via silica gel column chromatography (5% methanol/DCM eluent) effectively isolates the diaspartyl product, confirmed by TLC (lower Rf value for diaspartyl vs. monoaspartyl) .

How can structural characterization of this compound derivatives be validated?

Level: Basic
Methodological Answer:
Validation relies on <sup>1</sup>H NMR spectroscopy and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

  • A triplet at 3.7 ppm (3H) for the methyl ester group, confirming esterification of the acetic acid side chain .
  • Peaks corresponding to aspartyl protons (e.g., α-H at ~4.3 ppm and β-H at ~2.8 ppm) .
    HRMS provides molecular weight confirmation (e.g., [M+H]<sup>+</sup> for 152,173-diaspartyl chlorin e6: m/z 1067.4). TLC monitoring during synthesis ensures reaction progress, with distinct spots for intermediates and final products .

Why does this compound exhibit regioselective coupling at the 152 and 173 positions?

Level: Advanced
Methodological Answer:
Mechanistic studies reveal that the 152-position anhydride ring is more reactive than the 131-position O-acylisourea group. The nucleophile (aspartic acid) preferentially attacks the 152-position due to steric accessibility and electronic factors, even with bulky amino acids. Subsequent coupling at the 173-position occurs via the O-acylisourea intermediate. This regioselectivity is independent of amino acid size or nucleophilicity, as shown in kinetic studies with <sup>13</sup>C-labeled intermediates .

How can researchers resolve contradictions in reported photodynamic efficacy of this compound across cell types?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., apoptosis in VSMCs vs. atypical cell death in fibroblasts) arise from differences in cellular uptake kinetics , ROS generation thresholds , and subcellular localization . To address this:

  • Perform time-lapse fluorescence microscopy to track chlorin e6 accumulation (e.g., lysosomal vs. mitochondrial targeting) .
  • Quantify ROS using dihydroethidium (DHE) probes and correlate with light dose (e.g., 2 J/cm² for 80% toxicity in VSMCs) .
  • Compare caspase-3 activation (apoptosis marker) and LC3-II levels (autophagy marker) across cell lines .

What methodologies confirm the selective interaction of chlorin e6 derivatives with amyloid-beta histidine residues?

Level: Advanced
Methodological Answer:
Selectivity is validated via:

  • Heteronuclear Single Quantum Coherence (HSQC) NMR : Chemical shift perturbations in histidine residues (H6, H13, H14) upon chlorin e6 binding .
  • Photoinduced Cross-Linking of Unmodified Proteins (PICUP) : Demonstrates chlorin e6-induced cross-linking of Aβ oligomers via singlet oxygen generation .
  • Competitive assays : Incubate Aβ with histidine analogs (e.g., imidazole) to block chlorin e6 binding, followed by Thioflavin T (ThT) fluorescence to measure aggregation inhibition .

How can researchers optimize encapsulation efficiency of this compound in nanocarriers for PDT?

Level: Basic
Methodological Answer:
Use fluorescence spectroscopy (excitation: 400 nm, emission: 660 nm) to quantify encapsulation efficiency. For stealth liposomes:

  • Prepare lipid films (e.g., DSPC:Cholesterol:DSPE-PEG 55:40:5 mol%) and hydrate with chlorin e6 in pH 7.4 buffer.
  • Extrude through 100 nm membranes and separate unencapsulated drug via gel filtration chromatography .
  • Validate stability using dynamic light scattering (DLS) for particle size (≤120 nm) and zeta potential (-20 mV to -30 mV) .

What statistical approaches are recommended for analyzing dose-response data in chlorin e6 phototoxicity studies?

Level: Advanced
Methodological Answer:

  • Fit data to a four-parameter logistic model (IC50, Hill slope) using software like GraphPad Prism.
  • Apply ANOVA with Tukey post-hoc tests for multi-group comparisons (e.g., varying light doses: 0.5–5 J/cm²).
  • Use principal component analysis (PCA) to identify confounding variables (e.g., serum concentration in cell media affecting drug uptake) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.